3-Bromobenzyl-(4-tert-butylphenyl)ether
Description
Properties
IUPAC Name |
1-bromo-3-[(4-tert-butylphenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-17(2,3)14-7-9-16(10-8-14)19-12-13-5-4-6-15(18)11-13/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWJDNRFYUDTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromobenzyl-(4-tert-butylphenyl)ether is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
- Molecular Formula : C16H18BrO
- Molecular Weight : 305.22 g/mol
The structure features a bromobenzyl group linked to a tert-butylphenyl ether, which may influence its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing bromine have been studied for their ability to inhibit tumor cell proliferation. In vitro studies show that certain phenanthridine derivatives, which share structural similarities with our compound, can exhibit activity in the low micromolar range against various human solid tumor cell lines .
Antifungal and Antibacterial Properties
Compounds with similar structures have demonstrated antifungal and antibacterial activities. A study on related compounds showed promising antifungal activity against pathogens like Colletotrichum orbiculare and Fusarium species, suggesting that the bromine substitution could enhance such activities . For antibacterial properties, derivatives of similar phenolic structures have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in treating infections .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways involved in cancer progression or infection response .
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cellular metabolism and proliferation, such as carbonic anhydrase isoforms, which are crucial for tumor growth regulation .
- Oxidative Stress Induction : Some studies suggest that the introduction of halogens like bromine can increase the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Case Studies and Research Findings
- Anticancer Efficacy :
- Antifungal Activity :
- Antibacterial Studies :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
3-Bromobenzyl-(4-tert-butylphenyl)ether has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In a study involving a diverse chemical library, analogs of this compound were synthesized and tested for their efficacy against the bacteria. The structure-activity relationship (SAR) studies indicated that modifications to the phenyl groups could enhance antibacterial activity while optimizing physicochemical properties such as cLogP values .
Antiviral Activity
Research has also explored the antiviral potential of derivatives containing the 4-tert-butylphenyl group. For instance, compounds with this moiety showed promising inhibitory activity against Zika virus protease (ZVpro), with IC50 values indicating effective inhibition at low concentrations. Specifically, one derivative exhibited an IC50 of 5.0 μM, suggesting that further optimization could yield more potent antiviral agents .
Material Science
Polymer Synthesis
In material science, this compound serves as a precursor for synthesizing functional polymers. Its ether linkage allows for modifications that enhance the thermal and mechanical properties of polymers. These polymers can be utilized in various applications, from coatings to composite materials.
Catalytic Applications
The compound has been employed in catalytic processes, particularly in C–H bond activation reactions. Its role as a ligand in palladium-catalyzed reactions has been documented to yield high conversions and selectivity in the synthesis of complex organic molecules . This highlights its versatility in facilitating reactions that are crucial for developing new materials and pharmaceuticals.
Case Studies
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The tert-butyl group in this compound provides greater steric hindrance compared to methyl (in 4-Bromobenzyl-(2,4-dimethylphenyl)ether) or alkenyl (in 3-Bromobenzyl-(cis-2-pentenyl)ether) groups. This can improve thermal stability, a trait critical for high-temperature applications like OLED fabrication .
- Halogen Influence: Bromine’s electron-withdrawing nature alters electronic properties.
- Molecular Weight and Solubility : Higher molecular weight analogs (e.g., C₂₄H₂₄BrClO₂) may exhibit lower solubility in polar solvents, whereas smaller molecules like BDE-3 are more volatile .
Commercial and Research Relevance
- Discontinuation Trends : Both this compound and 3-Bromobenzyl-(cis-2-pentenyl)ether are listed as discontinued, possibly due to niche demand or regulatory challenges .
- Research Applications : The tert-butyl group’s stability aligns with materials used in OLED host-guest systems (e.g., mCP, CzSi), though direct evidence for the target compound’s use in electronics is lacking .
Preparation Methods
Reaction Optimization with Sodium Hydroxide
In a protocol adapted from alkyl-4-halophenyl ether syntheses, 4-tert-butylphenol (1.0 equiv) is deprotonated with aqueous sodium hydroxide (1.2 equiv) in the presence of tetra-n-butylammonium bromide (0.05 equiv) as a phase-transfer catalyst. The phenoxide ion reacts with 3-bromobenzyl bromide (1.1 equiv) in tetrahydrofuran at 80°C for 12 h, achieving 89–94% yields after extraction with methyl tert-butyl ether (MTBE) and silica gel chromatography. The tert-butyl group’s steric bulk necessitates prolonged reaction times compared to unsubstituted phenols, as confirmed by kinetic studies.
Critical Parameters
-
Base Stoichiometry : Excess NaOH (>1.2 equiv) induces hydrolysis of 3-bromobenzyl bromide to 3-bromobenzyl alcohol, reducing yields to ≤65%.
-
Solvent Choice : Polar aprotic solvents (THF, DMF) enhance phenoxide solubility, while dichloromethane results in phase separation and ≤40% yields.
Potassium Carbonate-Mediated Alkylation in Aprotic Media
Milder conditions using anhydrous potassium carbonate in acetonitrile circumvent base-sensitive substrates, as demonstrated in glycidyl ether syntheses.
Protocol for Sterically Hindered Systems
A mixture of 4-tert-butylphenol (1.0 equiv), 3-bromobenzyl bromide (1.1 equiv), and K₂CO₃ (2.0 equiv) in refluxing acetonitrile (5 h) delivers the target ether in 76% yield after filtration and chromatographic purification. This method avoids aqueous workups, preserving acid-labile functionalities.
Comparative Analysis
| Condition | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| NaOH, THF, 80°C | 89–94 | 98.5 | 12 |
| K₂CO₃, MeCN, reflux | 76 | 97.2 | 5 |
The reduced yield with K₂CO₃ arises from incomplete phenoxide formation, necessitating stoichiometric excess of the benzyl halide.
Mechanistic Considerations and Byproduct Formation
Competing Elimination Pathways
At temperatures >90°C, 3-bromobenzyl bromide undergoes β-elimination to form 3-bromostyrene, particularly under strong basic conditions (NaOH). This side reaction is suppressed by:
Regiochemical Purity
¹H NMR analysis (CDCl₃) of the product exhibits characteristic signals:
-
δ 1.33 (s, 9H, tert-butyl)
-
δ 4.52 (s, 2H, OCH₂C₆H₄Br)
-
δ 6.88–7.45 (m, 7H, aromatic)
No detectable (<0.5%) ortho-alkylated byproducts are observed, confirming the electrophilic benzyl bromide’s preference for para-substituted phenoxide attack.
Alternative Strategies: Mitsunobu and Ullmann Couplings
Mitsunobu Reaction Feasibility
While Mitsunobu conditions (DIAD, Ph₃P) theoretically enable etherification of 3-bromobenzyl alcohol with 4-tert-butylphenol, the tertiary alcohol’s poor nucleophilicity limits yields to ≤22%.
Copper-Catalyzed Ullmann Coupling
Reaction of 3-bromobenzyl chloride with 4-tert-butylphenol using CuI (10 mol%) and 1,10-phenanthroline in DMSO (120°C, 24 h) affords the ether in 54% yield. Though less efficient than Williamson methods, this approach avoids alkyl halide precursors.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
